molecular formula C24H20ClN3O2S B12034464 2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 477329-45-6

2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B12034464
CAS No.: 477329-45-6
M. Wt: 450.0 g/mol
InChI Key: WYEDEVULWCUQMY-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a chlorophenyl group, and a thioacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the chlorophenyl group, and attachment of the thioacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, is essential for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioacetamide moiety to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Halogenation or alkylation of the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Major products formed from these reactions include sulfoxide and sulfone derivatives, dihydroquinazoline derivatives, and halogenated or alkylated chlorophenyl derivatives.

Scientific Research Applications

2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-((2,6-Dichlorophenyl)amino)benzoic acid
  • 2-((2,6-Dimethylphenyl)amino)benzoic acid

Uniqueness

2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

477329-45-6

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-15-6-5-7-16(2)22(15)27-21(29)14-31-24-26-20-9-4-3-8-19(20)23(30)28(24)18-12-10-17(25)11-13-18/h3-13H,14H2,1-2H3,(H,27,29)

InChI Key

WYEDEVULWCUQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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